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The following tables summarize key quantitative data from the study, which established the high selectivity

of tirabrutinib prior to the omics analyses [1].

Table 1: Selectivity of BTK Inhibitors in In Vitro Kinase Assays This table shows the half-maximal

inhibitory concentration (IC50) for various kinases, normalized to BTK. A higher ratio indicates greater

selectivity for BTK over the off-target kinase [1].

Kinase
Tirabrutinib (ratio
to BTK)

Acalabrutinib (ratio
to BTK)

Zanubrutinib (ratio
to BTK)

Ibrutinib (ratio
to BTK)

BTK 1.0 1.0 1.0 1.0

BMX 0.9 2.8 1.3 0.6

TEC 2.5 3.2 2.6 1.3

ITK 15.9 22.6 8.5 2.7

TXK 20.2 15.9 10.1 2.4

EGFR >833 >833 246 4.6

ERBB2 >833 >833 197 21.6
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Kinase
Tirabrutinib (ratio
to BTK)

Acalabrutinib (ratio
to BTK)

Zanubrutinib (ratio
to BTK)

Ibrutinib (ratio
to BTK)

JAK3 >833 >833 89.5 12.6

Table 2: Cellular Activity in PBMC Stimulation Assays This table presents the IC50 values for the

inhibition of CD69 activation in B-cells and T-cells, demonstrating tirabrutinib's selective effect on B-cell

signaling [1].

Assay Tirabrutinib IC50 (nM) 95% Confidence Interval (nM)

Anti-IgM-induced B-cell activation 7.2 (5.2 - 10.1)

Anti-CD3/CD28-induced T-cell activation 5010 (3500 - 7180)

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the study.

Cell Culture and Treatment

Cell Lines: The study used two Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL)

lines: TMD8 and U-2932 [1].
Culture Conditions: Cells were maintained in RPMI medium 1640 supplemented with 10% v/v
inactivated fetal bovine serum and 1% v/v penicillin-streptomycin at 37°C in a 5% CO₂

atmosphere [1].

Compounds: Tirabrutinib and other inhibitors were solubilized in DMSO. For cellular assays, the
final concentration of DMSO in the medium was typically 0.1% [1].

Phosphoproteomic Analysis Workflow
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The general workflow for phosphoproteomics, as detailed in the search results, involves several critical steps

to ensure the accurate identification and quantification of phosphopeptides [2].

Cell Lysis and Protein Extraction

Protein Digestion
(Lys-C/Trypsin)

Peptide Labeling
(Tandem Mass Tags)

Sample Pooling

Phosphopeptide Enrichment
(IMAC or TiO₂)

LC-MS/MS Analysis

Data Processing
& Bioinformatics

Click to download full resolution via product page

Phosphoproteomics workflow from sample preparation to data analysis.

Sample Preparation: Proteins are extracted, and cysteine bonds are reduced and alkylated. Proteins

are then digested into peptides using enzymes like Lys-C followed by trypsin [2].
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Peptide Labeling: For multiplexed quantitative analysis, peptides from different conditions are

labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows samples to be pooled early,
reducing technical variability [2].

Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides are enriched from
the complex peptide mixture. Common methods include:

Immobilized Metal Ion Affinity Chromatography (IMAC) [2]
Metal Oxide Affinity Chromatography (MOAC), such as TiO₂ [2]

LC-MS/MS and Data Analysis: Enriched phosphopeptides are separated by liquid
chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting data is

processed with bioinformatic tools (e.g., MaxQuant) to identify phosphorylation sites and quantify
changes between conditions [1] [2].

Transcriptomic Analysis Workflow

Microarray Processing: For transcriptomic analysis, the study used microarray technology [3].

Data Availability: The microarray data from this study are publicly available in the Gene Expression
Omnibus (GEO) database under the accession number GSE 210284 [3].

Bioinformatic Analysis: Downstream analysis involved assessing changes in gene expression
signatures, such as the IRF4 signature, to infer biological impacts of BTK inhibition [1].

In Vivo Xenograft Model

Model: An ABC-DLBCL TMD8 subcutaneous xenograft model in mice was used [1].
Dosing: Tirabrutinib was administered orally and showed a dose-dependent anti-tumor effect [1].

Tissue Analysis: Transcriptomic analysis was performed on the harvested xenograft tumor tissues
[1].

Signaling Pathway and Anti-Tumor Mechanism

The phosphoproteomic and transcriptomic analyses revealed that tirabrutinib exerts its anti-tumor effect by

disrupting multiple key signaling pathways downstream of BTK in ABC-DLBCL cells [1]. The following

diagram synthesizes these findings.
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Mechanism of tirabrutinib inhibiting BTK downstream signaling.

Based on the omics data, here is a summary of the anti-tumor mechanism:

Target: Tirabrutinib potently and selectively inhibits BTK autophosphorylation, which is critical for
its activity [1].

Pathway Dysregulation: Phosphoproteomic analysis in TMD8 cells showed that tirabrutinib
treatment led to the downregulation of the ERK and AKT signaling pathways [1].

Transcriptional Regulation: Transcriptomic analysis of xenograft tumors indicated a significant
decrease in the IRF4 gene expression signature. As IRF4 is a key transcription factor downstream

of NF-κB, this suggests tirabrutinib also inhibits the NF-κB pathway [1].
Integrated Effect: By concurrently disrupting NF-κB, AKT, and ERK pathways, tirabrutinib cripples

multiple signals essential for cell survival, proliferation, and growth, leading to the observed anti-tumor
efficacy [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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